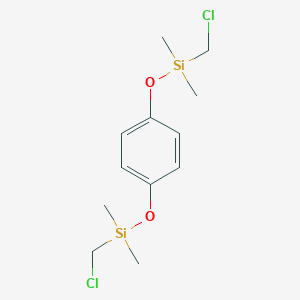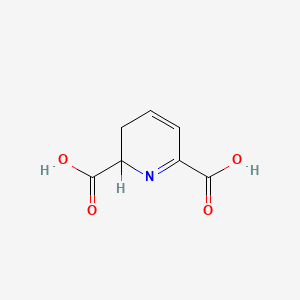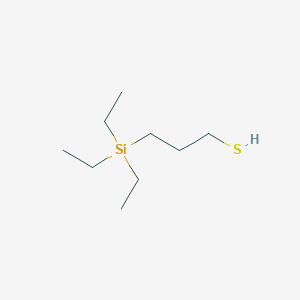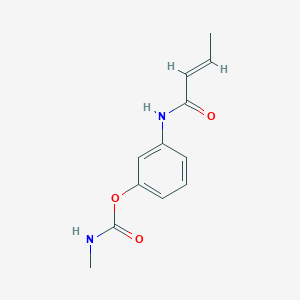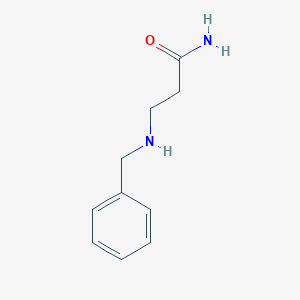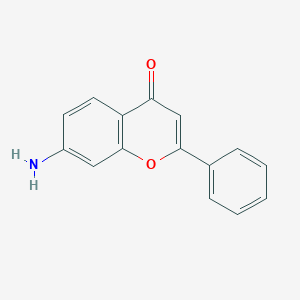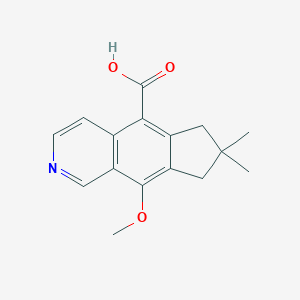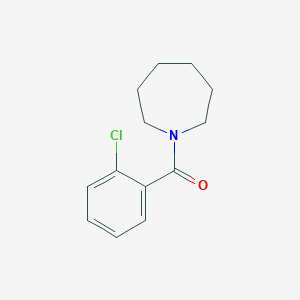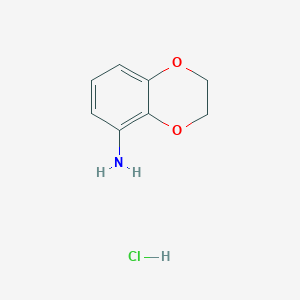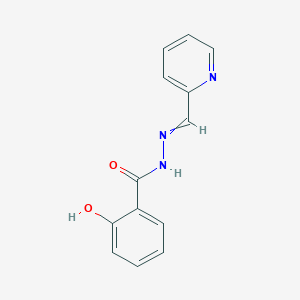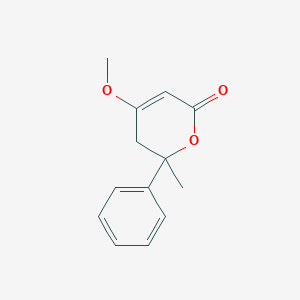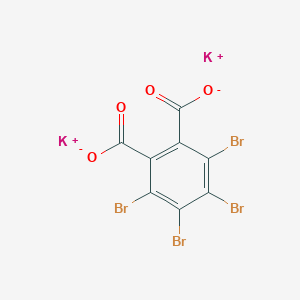
1-Pyridinehexanoic acid, 1,4-dihydro-3,5-diiodo-4-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Pyridinehexanoic acid, 1,4-dihydro-3,5-diiodo-4-oxo- is a chemical compound that is commonly referred to as Piracetam. Piracetam is a nootropic drug that is used to enhance cognitive function and improve memory. The compound was first synthesized in 1964 by Dr. Corneliu E. Giurgea, a Romanian chemist. Since then, Piracetam has been extensively studied for its potential therapeutic uses.
作用机制
The exact mechanism of action of Piracetam is not fully understood. It is believed to enhance cognitive function and improve memory by increasing blood flow and oxygen consumption in the brain. Piracetam may also enhance the synthesis and release of acetylcholine, a neurotransmitter that is important for memory and learning.
生化和生理效应
Piracetam has been shown to have a number of biochemical and physiological effects. It has been shown to increase blood flow and oxygen consumption in the brain, enhance the synthesis and release of acetylcholine, and have neuroprotective effects. Piracetam may also enhance the activity of glutamate receptors, which are involved in learning and memory.
实验室实验的优点和局限性
Piracetam has a number of advantages for lab experiments. It is relatively easy to synthesize and is readily available. Piracetam is also relatively safe and has a low toxicity. However, Piracetam has a short half-life and may require frequent dosing in order to maintain therapeutic levels.
未来方向
There are a number of potential future directions for research on Piracetam. One area of interest is the potential use of Piracetam in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Other potential areas of research include the use of Piracetam in the treatment of cognitive impairment associated with aging and the potential use of Piracetam as a cognitive enhancer in healthy individuals.
合成方法
The synthesis of Piracetam involves the reaction of 2-pyrrolidone with ethyl chloroformate to form the intermediate compound, ethyl 2-oxo-pyrrolidine acetate. This intermediate compound is then reacted with 2-amino-5-diiodobenzoic acid to form Piracetam.
科学研究应用
Piracetam has been extensively studied for its potential therapeutic uses. It is believed to enhance cognitive function and improve memory by increasing blood flow and oxygen consumption in the brain. Piracetam has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
CAS 编号 |
16344-99-3 |
|---|---|
产品名称 |
1-Pyridinehexanoic acid, 1,4-dihydro-3,5-diiodo-4-oxo- |
分子式 |
C11H13I2NO3 |
分子量 |
461.03 g/mol |
IUPAC 名称 |
6-(3,5-diiodo-4-oxopyridin-1-yl)hexanoic acid |
InChI |
InChI=1S/C11H13I2NO3/c12-8-6-14(7-9(13)11(8)17)5-3-1-2-4-10(15)16/h6-7H,1-5H2,(H,15,16) |
InChI 键 |
WGSJKRPLMADJHD-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)C(=CN1CCCCCC(=O)O)I)I |
规范 SMILES |
C1=C(C(=O)C(=CN1CCCCCC(=O)O)I)I |
其他 CAS 编号 |
16344-99-3 |
同义词 |
1,4-Dihydro-3,5-diiodo-4-oxo-1-pyridinehexanoic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



